molecular formula C13H18O3S B1324149 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone CAS No. 898772-94-6

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone

Cat. No. B1324149
M. Wt: 254.35 g/mol
InChI Key: MTAIXHHKQXJCFY-UHFFFAOYSA-N
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Description

The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal, a thienyl group (a sulfur-containing aromatic ring), and a 3-methylbutyl ketone group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts . For example, 1,3-dioxolanes can be synthesized by the reaction of aldehydes with diols .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several functional groups. The 1,3-dioxolane ring would introduce some rigidity into the molecule, while the thienyl and ketone groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, 1,3-dioxolanes can act as protecting groups for aldehydes and ketones, and can be deprotected under acidic conditions .

Scientific Research Applications

1. Antioxidant Activities

  • Research demonstrates that derivatives of di-2-thienyl ketones, which are structurally similar to the given compound, exhibit significant antioxidant activities. These activities are evaluated in comparison to vitamin C, indicating their potential in similar applications (Althagafi, 2022).

2. Chemical Synthesis

  • Studies show the synthesis of 1,3-Dioxolane derivatives, highlighting the potential of these compounds in various chemical synthesis processes. This includes reactions with β-chlorolactic acid and ketones (Shevchuk et al., 2001).

3. Catalysis Research

  • Investigations on heterogeneously catalysed condensations of glycerol to cyclic acetals, which include 1,3-dioxolan-4-yl-methanols, reveal the role of such compounds in catalysis and as novel platform chemicals (Deutsch et al., 2007).

4. Photolabile Compounds

  • Research on caging of carbonyl compounds as photolabile acetals demonstrates the use of 1,3-dioxolane derivatives in creating compounds that release upon irradiation with light, indicating applications in photochemistry (Kostikov et al., 2009).

5. Asymmetric Synthesis

  • The asymmetric synthesis of 1,3-dioxolanes using organocatalytic formal [3 + 2] cycloaddition demonstrates the role of 1,3-dioxolane derivatives in creating chiral compounds, which are crucial in pharmaceutical and agrochemical industries (Asano & Matsubara, 2012).

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-9(2)3-4-10(14)11-5-6-12(17-11)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAIXHHKQXJCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641913
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone

CAS RN

898772-94-6
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-4-methyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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